Benzamide, 4-nitro-N-2-pyridinyl-

説明

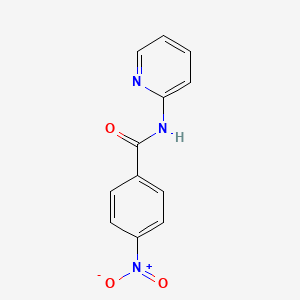

Benzamide, 4-nitro-N-2-pyridinyl-: is an organic compound with the chemical formula C12H9N3O3 It is a derivative of benzamide, where the amide nitrogen is substituted with a 2-pyridinyl group and the benzene ring is substituted with a nitro group at the 4-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-nitro-N-2-pyridinyl- can be achieved through the reaction of 2-aminopyridine with 4-nitrobenzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at room temperature and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve the use of catalysts to improve the efficiency of the reaction .

化学反応の分析

Types of Reactions:

Reduction: The nitro group in Benzamide, 4-nitro-N-2-pyridinyl- can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products:

Reduction: 4-amino-N-2-pyridinylbenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 4-nitrobenzoic acid and 2-aminopyridine.

科学的研究の応用

Medicinal Chemistry

Histone Deacetylase Inhibitors

One of the most significant applications of Benzamide, 4-nitro-N-2-pyridinyl-, lies in its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy, as they can induce hyperacetylation of histones, leading to the activation of tumor suppressor genes and the promotion of apoptosis in cancer cells. Research indicates that derivatives of this compound can be effective against various types of cancers, including leukemia and solid tumors .

Case Study: Cancer Treatment

A study highlighted the efficacy of N-(2-amino-4-pyridyl)benzamide derivatives in treating malignancies. These compounds demonstrated significant inhibitory activity against HDACs, suggesting their potential as therapeutic agents for cancer treatment .

Enzyme Inhibition

Protein-Ligand Interactions

Benzamide, 4-nitro-N-2-pyridinyl-, is utilized in studies focusing on enzyme inhibition and protein-ligand interactions. The compound's nitro group can participate in redox reactions, while the pyridinyl moiety can form hydrogen bonds with target proteins. This dual functionality enhances its capability to modulate enzyme activity, making it a valuable tool in biochemical research.

Research Findings

In a study involving small molecule inhibitors for viral infections (such as Ebola), related benzamide derivatives were shown to inhibit viral entry effectively. This underscores the potential of benzamide compounds in developing antiviral therapies .

Material Science

Synthesis of Complex Organic Molecules

In organic chemistry, Benzamide, 4-nitro-N-2-pyridinyl-, serves as a building block for synthesizing more complex molecules. Its structural characteristics allow chemists to explore various synthetic routes to create novel materials with specific properties .

Industrial Applications

The compound is also explored for potential applications in developing new materials with tailored functionalities. For instance, its ability to act as a ligand in metal coordination complexes can lead to advancements in catalysis and materials engineering.

Summary Table of Applications

作用機序

The mechanism of action of Benzamide, 4-nitro-N-2-pyridinyl- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridinyl group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

類似化合物との比較

- Benzamide, 4-nitro-N-3-pyridinyl-

- Benzamide, 4-nitro-N-4-pyridinyl-

- Benzamide, 4-amino-N-2-pyridinyl-

Comparison:

- Benzamide, 4-nitro-N-2-pyridinyl- is unique due to the position of the nitro group and the pyridinyl substitution, which influence its chemical reactivity and biological activity.

- Benzamide, 4-nitro-N-3-pyridinyl- and Benzamide, 4-nitro-N-4-pyridinyl- have different substitution patterns, leading to variations in their chemical and biological properties.

- Benzamide, 4-amino-N-2-pyridinyl- has an amino group instead of a nitro group, which significantly alters its reactivity and potential applications .

生物活性

Benzamide, 4-nitro-N-2-pyridinyl- (CAS Number: 7498-40-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in various fields including pharmaceuticals and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Benzamide, 4-nitro-N-2-pyridinyl- features a nitro group at the para position relative to the amide bond and a pyridinyl substituent. The presence of these functional groups contributes to its reactivity and biological properties. The nitro group can participate in redox reactions, while the pyridinyl group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein interactions.

The biological activity of Benzamide, 4-nitro-N-2-pyridinyl- is primarily attributed to its interaction with specific molecular targets. The compound's mechanism of action may involve:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially affecting metabolic pathways.

- Protein-Ligand Interactions : Its ability to form hydrogen bonds allows it to interact with proteins, modulating their activity .

- Redox Reactions : The nitro group can undergo reduction, which may lead to the formation of reactive intermediates that can further interact with biological macromolecules.

Antimicrobial Activity

Research indicates that derivatives of benzamides, including those with pyridine substitutions, exhibit notable antimicrobial properties. A study highlighted that certain benzamide derivatives demonstrated high larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L .

Anticancer Potential

Benzamide derivatives have been investigated for their potential as histone deacetylase (HDAC) inhibitors, which are important in cancer therapy. HDACs are involved in the regulation of gene expression related to cell proliferation and differentiation. Compounds similar to Benzamide, 4-nitro-N-2-pyridinyl- have shown promise in inhibiting HDACs, suggesting their utility in treating various cancers .

Pesticidal Activity

In agricultural research, compounds related to Benzamide, 4-nitro-N-2-pyridinyl- have been explored for their pesticidal properties. A series of novel benzamides substituted with pyridine-linked oxadiazoles exhibited good fungicidal activities against several fungi, indicating potential applications in pest control .

Comparative Analysis

The biological activity of Benzamide, 4-nitro-N-2-pyridinyl- can be compared with other similar compounds:

| Compound Name | Activity Type | Notable Findings |

|---|---|---|

| Benzamide, 4-nitro-N-(3-pyridinyl)- | Antimicrobial | Effective against specific bacterial strains |

| Benzamide, 4-amino-N-(2-pyridinyl)- | HDAC Inhibitor | Shows anticancer potential through HDAC inhibition |

| Benzamide, 4-nitro-N-(4-pyridinyl)- | Pesticidal | Exhibits fungicidal activity against multiple fungi |

Case Studies

- Enzyme Inhibition Study : A study demonstrated that Benzamide derivatives could inhibit the activity of certain enzymes involved in metabolic processes. This was assessed using various biochemical assays that measured enzyme activity before and after treatment with the compound.

- Pesticidal Efficacy Research : In a controlled environment, several benzamide derivatives were tested for their effectiveness against mosquito larvae. Results indicated that specific substitutions on the benzamide structure significantly enhanced larvicidal activity.

- Cancer Cell Line Studies : Investigations into the anticancer properties of related compounds showed that they could induce apoptosis in cancer cell lines through HDAC inhibition mechanisms.

特性

IUPAC Name |

4-nitro-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c16-12(14-11-3-1-2-8-13-11)9-4-6-10(7-5-9)15(17)18/h1-8H,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVXMFINZFSSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70225940 | |

| Record name | Benzamide, 4-nitro-N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7498-40-0 | |

| Record name | 4-Nitro-N-2-pyridinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7498-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-nitro-N-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007498400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7498-40-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 4-nitro-N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。